Cas no 165070-68-8 (Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside))

Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) structure
165070-68-8 structure
Product Name:Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside)
CAS-nummer:165070-68-8
MF:C24H23O13
MW:519.431628465652
CID:168330
PubChem ID:443913
Update Time:2025-04-19

Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Benzopyrylium,3-[[6-O-(carboxyacetyl)-b-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-
    • 3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid
    • Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside)
    • 5,7-dihydroxy-2-(4-hydroxyphenyl)chromenium-3-yl 6-O-(carboxyacetyl)-beta-D-glucopyranoside
    • C12642
    • pelargonidin 3-O-(6-O-malonyl- -D-glucoside)
    • Q27114738
    • 3-[[6-O-(1,3-Dioxo-3-hydroxypropyl)-beta-D-glucopyranosyl]oxy]-4',5,7-trihydroxyflavylium
    • 1-Benzopyrylium, 3-[[6-O-(carboxyacetyl)-beta-D-glucopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-
    • 165070-68-8
    • DTXSID20332138
    • CHEBI:31965
    • Pelargonidin 3-(6''-malonylglucoside)
    • 3-(((2R,3S,4S,5R,6S)-6-(5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl)methoxy)-3-oxopropanoic acid
    • DTXCID20283232
    • Inchi: 1S/C24H22O13/c25-11-3-1-10(2-4-11)23-16(7-13-14(27)5-12(26)6-15(13)35-23)36-24-22(33)21(32)20(31)17(37-24)9-34-19(30)8-18(28)29/h1-7,17,20-22,24,31-33H,8-9H2,(H3-,25,26,27,28,29)/p+1/t17-,20-,21+,22-,24-/m1/s1
    • InChI-sleutel: XLZUBCUKXQFBKB-JZWLZXDTSA-O
    • LACHT: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1COC(CC(=O)O)=O)O)O)O)OC1=CC2C(=CC(=CC=2[O+]=C1C1C=CC(=CC=1)O)O)O

Berekende eigenschappen

  • Exacte massa: 519.11386578 g/mol
  • Monoisotopische massa: 519.11386578 g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 7
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 37
  • Aantal draaibare bindingen: 8
  • Complexiteit: 787
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 204
  • Moleculair gewicht: 519.4
  • XLogP3: -0.636

Experimentele eigenschappen

  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.